chemical structure and properties of 1,6-naphthalenedisulfonate
chemical structure and properties of 1,6-naphthalenedisulfonate
[1]
Executive Summary
1,6-Naphthalenedisulfonate (1,6-NDS) , historically known as Ewer & Pick’s Acid , represents a specialized class of counterions and organic linkers used in pharmaceutical salt selection and crystal engineering. While its isomer, 1,5-naphthalenedisulfonate (Armstrong’s Acid), is the industry standard for stabilizing basic drugs, 1,6-NDS offers a distinct structural geometry that alters crystal packing efficiency, lattice energy, and solubility profiles.
This guide details the physicochemical properties, synthesis pathways, and strategic applications of 1,6-NDS.[1] It is designed for scientists seeking to modulate the bioavailability of basic APIs (Active Pharmaceutical Ingredients) or engineer novel Metal-Organic Frameworks (MOFs) where the centrosymmetric packing of 1,5-NDS is unsuitable.
Part 1: Molecular Architecture & Properties
Structural Analysis
Unlike the centrosymmetric 1,5-isomer (C2h point group), 1,6-NDS possesses a lower symmetry (C2 or Cs depending on conformation in solution, effectively planar in solid state). The sulfonate groups are located on opposite rings at the
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Geometric Consequence: The 1,6-substitution creates a "stepped" or "offset" bridging vector compared to the linear vector of 1,5-NDS. In the solid state, this prevents the highly efficient, dense packing often seen with 1,5-salts, frequently resulting in higher aqueous solubility for 1,6-salts—a critical attribute for solubility-limited drugs.
Physicochemical Profile
Table 1: Core Properties of 1,6-Naphthalenedisulfonic Acid & Disodium Salt
| Property | Value / Description | Context |
| IUPAC Name | Naphthalene-1,6-disulfonic acid | |
| Common Name | Ewer & Pick’s Acid | Distinct from Armstrong's Acid (1,5) |
| CAS Number | 525-37-1 (Acid); 1655-43-2 (Disodium Salt) | |
| Molecular Weight | 288.29 g/mol (Acid); 332.25 g/mol (Disodium) | Dibasic acid |
| Acidity (pKa) | pKa1 < 0; pKa2 ~ 0.5 - 1.0 | Strong acid; fully ionized at physiological pH |
| Solubility (Na2 Salt) | High (>100 g/L at 25°C) | significantly more soluble than 1,5-NDS salts |
| Appearance | White to off-white hygroscopic powder | Often forms hydrates (di- or tetrahydrate) |
Solubility Profile (Disodium Salt)
The solubility of the disodium salt demonstrates a steep temperature dependence, making it suitable for recrystallization processes.
| Temperature (°C) | Solubility ( g/100g H₂O) |
| 0 | ~45 |
| 20 | ~80 |
| 40 | ~135 |
| 50 | ~170 |
Part 2: Synthesis & Manufacturing Pathways[4]
The synthesis of 1,6-NDS is governed by thermodynamic control , whereas 1,5-NDS is the product of kinetic control. Understanding this dichotomy is essential for sourcing high-purity material, as commercial grades may contain isomeric impurities.
Synthesis Workflow
The production relies on the sulfonation of naphthalene.[2][3][4] The critical control parameter is temperature .[2]
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Low Temperature (<60°C): Favors
-substitution (1-position) 1,5-NDS. -
High Temperature (>160°C): Favors
-substitution (2-position) 1,6-NDS.
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathways for 1,5- and 1,6-isomers.
Caption: Divergent sulfonation pathways of naphthalene. 1,6-NDS is accessed via the thermodynamic 2-naphthalenesulfonic acid intermediate.
Part 3: Applications in Drug Development & Crystal Engineering
Pharmaceutical Salt Selection
In drug development, 1,6-NDS is a "Tier 2" counterion, typically evaluated when "Tier 1" anions (chloride, mesylate, 1,5-NDS) fail.
Why choose 1,6-NDS over 1,5-NDS?
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Solubility Modulation: 1,5-NDS salts are often extremely insoluble due to efficient
stacking and centrosymmetric packing. If a drug-1,5-NDS salt is too stable (brick dust), the 1,6-NDS salt often provides a "Goldilocks" zone—stable but with sufficient solubility for oral bioavailability. -
Polymorph Control: The asymmetry of 1,6-NDS disrupts the formation of solvates that are common with 1,5-NDS, potentially offering a more predictable solid form.
Decision Tree for Salt Screening
Use this logic flow to determine when to introduce 1,6-NDS into your screen.
Caption: Strategic placement of 1,6-NDS in salt screening workflows to address solubility or polymorphism failures.
Crystal Engineering & MOFs
Recent research highlights 1,6-NDS as a rigid, V-shaped linker in Metal-Organic Frameworks (MOFs).
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Coordination Geometry: The sulfonate groups coordinate to metal centers (e.g., Zn, Ag, Cu) to form 1D chains or 3D networks.
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Topology: unlike the linear pillars formed by 1,5-NDS, 1,6-NDS induces "zigzag" or helical topologies, creating unique pore sizes for gas storage or separation applications.
Part 4: Analytical Characterization
To validate the identity of 1,6-NDS and quantify isomeric purity (vs. 1,5-NDS), use the following protocols.
HPLC Method (Isomer Separation)
Standard C18 columns often fail to separate these isomers due to their high polarity.
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Column: Anion Exchange or Specialized Mixed-Mode (e.g., SIELC BIST™ or equivalent).
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Mobile Phase: Acetonitrile/Water with Ammonium Acetate buffer (pH 5.0).
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Detection: UV at 270-280 nm (Naphthalene characteristic absorption).
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Retention Order: 1,6-NDS typically elutes after 1,5-NDS on anion exchange resins due to subtle differences in charge density distribution.
1H-NMR Spectroscopy (DMSO-d6)
Differentiation is clear in the aromatic region.
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1,5-NDS: Shows a simplified pattern due to high symmetry (AA'BB' system appearing as fewer signals).
-
1,6-NDS: Shows a more complex pattern. Key diagnostic peaks:
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H-2 (Singlet-like): The proton between the sulfonate and the ring junction on the
-substituted ring. -
Coupling: Distinct doublet-of-doublets for the 1-substituted ring protons.
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Part 5: Safety & Handling
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Hazards: 1,6-Naphthalenedisulfonic acid is Corrosive (Skin Corr.[5] 1B) and causes serious eye damage.[5] The disodium salt is an Irritant (Skin Irrit. 2, Eye Irrit. 2A).
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Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.[6]
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Storage: Hygroscopic. Store in tightly sealed containers under inert atmosphere if possible to prevent hydrate shifting.
References
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PubChem. 1,6-Naphthalenedisulfonic acid | C10H8O6S2. National Library of Medicine. Available at: [Link]
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Wikipedia. Naphthalenedisulfonic acid (Isomer Overview). Available at: [Link]
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ScienceMadness. The synthesis of 1 and 2-naphthols from Naphthalene (Sulfonation Mechanisms). Available at: [Link]
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ResearchGate. Supramolecular assemblies based on 1,5-naphthalene disulfonic acid (Crystal Engineering Context). Available at: [Link]
Sources
- 1. 1,6-Naphthalenedisulfonic acid | 525-37-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,6-naphthalenedisulfonic acid, disodium salt | C10H6Na2O6S2 | CID 74250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
